molecular formula C19H22BFO3 B14032804 2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032804
M. Wt: 328.2 g/mol
InChI Key: WUGYMPICUACNPE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is a boronic ester derivative. Boronic esters are highly valuable in organic synthesis due to their versatility and stability. This compound, in particular, is used as a building block in various chemical reactions, especially in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-Fluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or toluene

    Catalyst: Palladium-based catalysts

    Temperature: Room temperature to 80°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, especially in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, electrophiles

Major Products Formed:

    Oxidation: Formation of corresponding alcohols or ketones

    Reduction: Formation of corresponding hydrocarbons

    Substitution: Formation of substituted biphenyl derivatives

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Drug Development: Utilized in the synthesis of potential pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine:

    Therapeutics: Investigated for its potential therapeutic properties in treating various diseases.

Industry:

    Material Science: Used in the development of advanced materials, including polymers and nanomaterials.

    Electronics: Employed in the fabrication of electronic components due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The electron-withdrawing fluorine and methoxy groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxybenzoic acid
  • 3-Fluoro-5-methoxyphenylboronic acid

Comparison:

  • 2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the dioxaborolane moiety, making it less versatile in certain reactions.
  • 2-Fluoro-5-methoxybenzoic acid: Contains a carboxylic acid group instead of the boronic ester, leading to different reactivity and applications.
  • 3-Fluoro-5-methoxyphenylboronic acid: Similar in structure but with a different substitution pattern, affecting its reactivity and stability.

The uniqueness of 2-(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the biphenyl structure with the boronic ester, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.

Properties

Molecular Formula

C19H22BFO3

Molecular Weight

328.2 g/mol

IUPAC Name

2-(2-fluoro-5-methoxy-3-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-12-14(22-5)11-15(17(16)21)13-9-7-6-8-10-13/h6-12H,1-5H3

InChI Key

WUGYMPICUACNPE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C3=CC=CC=C3)OC

Origin of Product

United States

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